3-Amino-2,4,5-trifluorobenzoic acid
Overview
Description
3-Amino-2,4,5-trifluorobenzoic acid is an organic compound with the chemical formula C7H4F3NO2. It is known for its applications in pharmaceutical research and development . This compound is characterized by the presence of three fluorine atoms and an amino group attached to a benzoic acid core, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
It’s worth noting that trifluorobenzoic acid derivatives have been shown to have potential inhibitory activity towards d-amino acid oxidases , which play a crucial role in the metabolism of d-amino acids in the body .
Mode of Action
The fluorine electron withdrawing groups in trifluorobenzoic acid derivatives contribute to the ideal acidity of the carboxylic acid, facilitating the catalytic cycle .
Biochemical Pathways
Given the potential inhibitory activity of trifluorobenzoic acid derivatives towards d-amino acid oxidases , it can be inferred that the compound may impact the metabolic pathways of d-amino acids.
Result of Action
The compound’s potential inhibitory activity towards d-amino acid oxidases suggests that it may influence the metabolism of d-amino acids at the molecular level .
Biochemical Analysis
Biochemical Properties
3-Amino-2,4,5-trifluorobenzoic acid has been shown to interact with various enzymes and proteins. The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions . This property of this compound assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .
Cellular Effects
It is known that the compound forms crystals that are insoluble in water or organic solvents , which could potentially influence cell function.
Molecular Mechanism
It is known that the compound can assist the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .
Temporal Effects in Laboratory Settings
It is known that the compound forms crystals that are insoluble in water or organic solvents , which could potentially influence its stability and degradation over time.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2,4,5-trifluorobenzoic acid can be synthesized by heating 4-amino-3,5,6-trifluorophthalonitrile in an aqueous solvent in the presence of an acid . This method involves the hydrolysis of the nitrile group to form the carboxylic acid while retaining the amino and fluorine substituents.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, solvent concentration, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The amino group can also engage in coupling reactions to form azo compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically occur under controlled temperatures and solvent conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Amino-2,4,5-trifluorobenzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is an intermediate in the synthesis of antimicrobial agents and other therapeutic compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzoic acid: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-2,5,6-trifluorobenzoic acid: Similar but with different fluorine substitution patterns, affecting its chemical properties and reactivity.
Uniqueness
3-Amino-2,4,5-trifluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and fluorine groups makes it a versatile intermediate in various synthetic pathways, distinguishing it from other trifluorobenzoic acid derivatives .
Properties
IUPAC Name |
3-amino-2,4,5-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWVZPFPZJYLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371037 | |
Record name | 3-amino-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119385-80-7 | |
Record name | 3-amino-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2,4,5-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-amino-2,4,5-trifluorobenzoic acid in the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid?
A1: The abstract states that 3-chloro-2,4,5-trifluorobenzoic acid was synthesized through the chlorination of this compound []. This suggests that this compound serves as a precursor compound, and the amino group is replaced by a chlorine atom during the synthesis.
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